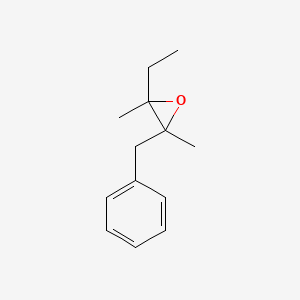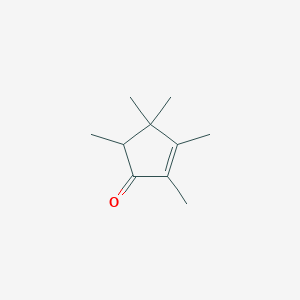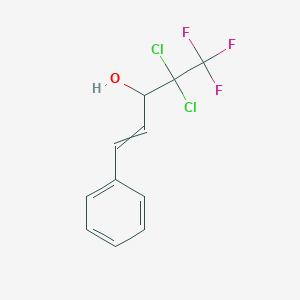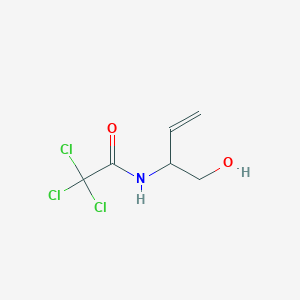
1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene is an organic compound characterized by a nitro group attached to a benzene ring, which is further substituted with a 5-phenylpent-4-en-1-yl group
Vorbereitungsmethoden
The synthesis of 1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 4-(5-phenylpent-4-en-1-yl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions for these reactions include hydrogen gas and palladium for reduction, potassium permanganate for oxidation, and strong nucleophiles for substitution reactions. Major products formed from these reactions include 1-amino-4-(5-phenylpent-4-en-1-yl)benzene and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene involves its interaction with molecular targets through its nitro group and alkene moiety. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The alkene moiety can participate in addition reactions, further influencing the compound’s biological activity. Pathways involved include redox reactions and nucleophilic addition mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene include:
1-Nitro-4-(5-phenylpentyl)benzene: Lacks the alkene moiety, resulting in different reactivity and applications.
1-Nitro-2-(2-nitro-prop-1-en-1-yl)benzene: Contains an additional nitro group, leading to distinct chemical properties and uses.
Eigenschaften
CAS-Nummer |
104800-00-2 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
1-nitro-4-(5-phenylpent-4-enyl)benzene |
InChI |
InChI=1S/C17H17NO2/c19-18(20)17-13-11-16(12-14-17)10-6-2-5-9-15-7-3-1-4-8-15/h1,3-5,7-9,11-14H,2,6,10H2 |
InChI-Schlüssel |
AWPXOERCRYXSKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCCCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)


![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)






